3-(4-Chloro-phenyl)-tetrahydro-pyrazolo[1,2-a]pyrazole-1,2-dicarbonitrile
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Overview
Description
1-(4-CHLOROPHENYL)-3-CYANOTETRAHYDRO-1H,5H-PYRAZOLO[1,2-A]PYRAZOL-2-YL CYANIDE is a complex organic compound belonging to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a cyano group, and a tetrahydropyrazolo ring system. Pyrazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-(4-CHLOROPHENYL)-3-CYANOTETRAHYDRO-1H,5H-PYRAZOLO[1,2-A]PYRAZOL-2-YL CYANIDE typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly .
Chemical Reactions Analysis
1-(4-CHLOROPHENYL)-3-CYANOTETRAHYDRO-1H,5H-PYRAZOLO[1,2-A]PYRAZOL-2-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(4-CHLOROPHENYL)-3-CYANOTETRAHYDRO-1H,5H-PYRAZOLO[1,2-A]PYRAZOL-2-YL CYANIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-3-CYANOTETRAHYDRO-1H,5H-PYRAZOLO[1,2-A]PYRAZOL-2-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and proteins involved in cell proliferation and survival, leading to its anticancer effects. It can also disrupt microbial cell membranes, contributing to its antimicrobial activity .
Comparison with Similar Compounds
1-(4-CHLOROPHENYL)-3-CYANOTETRAHYDRO-1H,5H-PYRAZOLO[1,2-A]PYRAZOL-2-YL CYANIDE is unique due to its specific structural features and pharmacological activities. Similar compounds include:
Pyrazole derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties.
Pyridine compounds: These compounds also exhibit antimicrobial and antiviral activities and are used in various therapeutic applications.
Hydrazine-coupled pyrazoles: These compounds have potent antileishmanial and antimalarial activities.
Properties
Molecular Formula |
C14H13ClN4 |
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Molecular Weight |
272.73 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1,2,3,5,6,7-hexahydropyrazolo[1,2-a]pyrazole-6,7-dicarbonitrile |
InChI |
InChI=1S/C14H13ClN4/c15-11-4-2-10(3-5-11)14-12(8-16)13(9-17)18-6-1-7-19(14)18/h2-5,12-14H,1,6-7H2 |
InChI Key |
QAAHEEMRGUMKBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(C(C(N2C1)C3=CC=C(C=C3)Cl)C#N)C#N |
Origin of Product |
United States |
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